4-(2,4-Dichlorophenyl)-1H-1,2,3-triazole

Cannabinoid receptor pharmacology Medicinal chemistry Click chemistry regioselectivity

4-(2,4-Dichlorophenyl)-1H-1,2,3-triazole (CAS 369363-72-4) is the unsubstituted parent heterocycle of a privileged diaryl-1,2,3-triazole scaffold that has been extensively validated as a cannabinoid CB1 receptor pharmacophore in primary medicinal chemistry literature. This core serves as the essential synthetic entry point for regioselective N1- and N2-alkylation chemistry, where the choice of substitution position directly determines CB1 receptor affinity and selectivity outcomes.

Molecular Formula C8H5Cl2N3
Molecular Weight 214.05 g/mol
Cat. No. B13706463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,4-Dichlorophenyl)-1H-1,2,3-triazole
Molecular FormulaC8H5Cl2N3
Molecular Weight214.05 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)C2=NNN=C2
InChIInChI=1S/C8H5Cl2N3/c9-5-1-2-6(7(10)3-5)8-4-11-13-12-8/h1-4H,(H,11,12,13)
InChIKeyQYLJFWSVVYNACL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2,4-Dichlorophenyl)-1H-1,2,3-triazole – Core Scaffold Technical Profile and Procurement Rationale


4-(2,4-Dichlorophenyl)-1H-1,2,3-triazole (CAS 369363-72-4) is the unsubstituted parent heterocycle of a privileged diaryl-1,2,3-triazole scaffold that has been extensively validated as a cannabinoid CB1 receptor pharmacophore in primary medicinal chemistry literature [1]. This core serves as the essential synthetic entry point for regioselective N1- and N2-alkylation chemistry, where the choice of substitution position directly determines CB1 receptor affinity and selectivity outcomes [2]. The compound represents a critical building block for structure-activity-relationship (SAR) programs targeting the endocannabinoid system.

Why 1,2,4-Triazole or Pyrazole Analogs Cannot Substitute for the 4-(2,4-Dichlorophenyl)-1H-1,2,3-triazole Core


Regioisomeric and heterocyclic substitution profoundly alters CB1 receptor pharmacodynamics in ways that generic procurement of 'triazole' or 'diaryl' scaffolds cannot capture. The 1,2,3-triazole core, when N2-alkylated, yields CB1 ligands with Ki < 100 nM and CB2/CB1 selectivity exceeding 1000, whereas the corresponding 1,2,4-triazole analog LH-21 exhibits approximately 10-fold weaker affinity (Ki ≈ 855 nM) [1][2]. Furthermore, the prototypical diarylpyrazole CB1 antagonist rimonabant (Ki = 1.8 nM) carries inverse agonist activity linked to adverse psychotropic effects, a profile that the 1,2,3-triazole scaffold can be tuned to avoid via neutral antagonism . Simple replacement of the 4-(2,4-dichlorophenyl)-1H-1,2,3-triazole core with alternative heterocycles therefore confounds both potency and functional selectivity in CB1-targeted programs.

Quantitative Differentiation Evidence: 4-(2,4-Dichlorophenyl)-1H-1,2,3-triazole vs. Closest Analogs


Regiochemical Control of CB1 Affinity: N2- vs. N1-Substitution on the 4-(2,4-Dichlorophenyl)-1H-1,2,3-triazole Scaffold

The N2-alkylated derivatives of the 4-(2,4-dichlorophenyl)-5-(4-chlorophenyl)-1,2,3-triazole scaffold demonstrate superior CB1 receptor affinity (Ki < 100 nM) compared with N1-substituted congeners (Ki < 200 nM), representing an approximately 2-fold potency advantage based on regiochemistry alone [1]. This differentiation is corroborated by an independent study showing that N2-substituted symmetrical 1,2,3-triazoles are consistently more potent CB1 antagonists than their unsymmetrical N1 counterparts [2].

Cannabinoid receptor pharmacology Medicinal chemistry Click chemistry regioselectivity

Sub-nanomolar CB1 Affinity Achievable: 4,5-Diaryl-1,2,3-triazole Ester 31a vs. Rimonabant vs. LH-21

Optimization of the 4-(2,4-dichlorophenyl)-1,2,3-triazole scaffold yields compound 31a (1-(2,4-dichlorophenyl)-5-(4-chlorophenyl)-4-propylcarbonyl-1,2,3-triazole) with a Ki of 4.6 nM, rivaling the potency of rimonabant (Ki = 1.8 nM) while demonstrating substantially higher CB1 selectivity (CB2/CB1 = 417) [1]. By contrast, the 1,2,4-triazole-derived LH-21 shows markedly weaker affinity at CB1 (Ki = 855 nM; IC50 = 631 ± 98 nM) [2].

CB1 antagonist potency Endocannabinoid system Selectivity profiling

Ultra-High CB1 Selectivity (>1000-fold) from Symmetrical N2-Substituted 1,2,3-Triazoles

Symmetrical N2-substituted 1,2,3-triazole derivatives containing the 2,4-dichlorophenyl motif demonstrate extraordinary discrimination between CB1 and CB2 receptors, with IC50 values exceeding 10 µM at CB2 receptors while maintaining CB1 IC50 below 20 nM, yielding a CB2/CB1 selectivity ratio greater than 1000 [1]. In contrast, general CB2-selective triazole ligands reported in the literature achieve Ki values of only 105–116 nM at CB2 with no CB1 binding, representing a fundamentally different selectivity profile [2].

Receptor subtype selectivity CB2 off-target screening Therapeutic index optimization

Metabolic Stability and Cytochrome P450 Interaction Profile of the 1,2,3-Triazole Nucleus vs. Amide Bioisosteres

The 1,2,3-triazole ring has been systematically characterized as a pharmacophoric group and amide bond bioisostere. Comprehensive analysis of metabolic stability, CYP inhibition capacity, and aqueous solubility contribution demonstrates that 1,2,3-triazoles, particularly 1,4-disubstituted variants, frequently confer improved metabolic stability and reduced CYP inhibition liability compared to the amide bonds they replace [1][2]. In a direct application, triazole-based NAMPT inhibitors showed measurable hepatic microsomal stability and metabolite structural characterization across a compound library, providing a quantitative framework for scaffold selection [3].

Drug metabolism Pharmacokinetics CYP inhibition

Application Scenarios Where 4-(2,4-Dichlorophenyl)-1H-1,2,3-triazole Core Selection Is Quantitatively Justified


CB1 Antagonist Hit-to-Lead Programs Requiring Regiochemical Control of Affinity

Research groups initiating a CB1 antagonist medicinal chemistry campaign can rationally select the 4-(2,4-dichlorophenyl)-1H-1,2,3-triazole core based on the documented 2-fold affinity advantage of N2- over N1-alkylation pathways (Ki < 100 nM vs. < 200 nM) [1]. This regiochemical differentiation is not achievable with 1,2,4-triazole or pyrazole cores, making the 1,2,3-triazole scaffold uniquely suited for SAR exploration of the CB1 ligand binding pocket.

CNS CB1 Antagonist Development Prioritizing CB2 Selectivity (>1000-fold)

Programs targeting obesity, metabolic disorders, or substance abuse where CNS-penetrant CB1 antagonism is required but CB2-mediated immunological side effects must be avoided should prioritize this scaffold. The N2-substituted 1,2,3-triazole architecture delivers CB2/CB1 selectivity ratios exceeding 1000 (CB1 IC50 < 20 nM; CB2 IC50 > 10 µM), which is a 3.5-fold improvement over rimonabant's selectivity ratio of ~286 [2].

Scaffold-Hopping from Rimonabant to Mitigate Inverse Agonism Liability

For teams seeking to replace the diarylpyrazole core of rimonabant (Ki = 1.8 nM; CB2/CB1 ≈ 286) with a neutral antagonist scaffold that preserves sub-10 nanomolar CB1 affinity while improving selectivity, the 4-(2,4-dichlorophenyl)-1,2,3-triazole core provides a validated starting point. Compound 31a (Ki = 4.6 nM; CB2/CB1 = 417) demonstrates that near-rimonabant potency is achievable with enhanced selectivity, and in vivo locomotor activity studies confirmed a neutral antagonist profile lacking the inverse agonist activity associated with rimonabant's psychiatric adverse effects [3].

Pharmacokinetic Optimization Leveraging 1,2,3-Triazole Metabolic Stability Advantages

Medicinal chemistry teams encountering metabolic instability in amide-containing lead series can rationally employ the 4-(2,4-dichlorophenyl)-1H-1,2,3-triazole scaffold as an amide bioisostere. The class-level metabolic stability and CYP inhibition profile of 1,2,3-triazoles has been systematically characterized, providing a data-supported rationale for scaffold replacement in pharmacokinetics-driven optimization [4]. This is particularly relevant for programs where the 2,4-dichlorophenyl substitution pattern is already established as a key pharmacophoric element.

Quote Request

Request a Quote for 4-(2,4-Dichlorophenyl)-1H-1,2,3-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.